3-Oxo-1,8-dioxa-4,11-diaza-spiro[5.6]dodecane-11-carboxylic acid tert-butyl ester
Overview
Description
“3-Oxo-1,8-dioxa-4,11-diaza-spiro[5.6]dodecane-11-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C13H22N2O5 . It has a molecular weight of 286.32 g/mol . This compound is also known by other names such as “tert-butyl 3-oxo-1,11-dioxa-4,8-diazaspiro[5.6]dodecane-8-carboxylate” and "1,8-Dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester" .
Molecular Structure Analysis
The InChI representation of the compound is "InChI=1S/C13H22N2O5/c1-12(2,3)20-11(17)15-4-5-18-9-13(8-15)7-14-10(16)6-19-13/h4-9H2,1-3H3,(H,14,16)" . The Canonical SMILES representation is "CC©©OC(=O)N1CCOCC2(C1)CNC(=O)CO2" .Physical and Chemical Properties Analysis
The compound has a topological polar surface area of 77.1 Ų and a complexity of 393 . It has one hydrogen bond donor count and five hydrogen bond acceptor counts . It also has two rotatable bonds .Scientific Research Applications
1. Antioxidant Effects in Polymer Degradation
3-Oxo-1,8-dioxa-4,11-diaza-spiro[5.6]dodecane-11-carboxylic acid tert-butyl ester demonstrates notable applications in the field of polymer chemistry, particularly as an antioxidant. Katoh et al. (2007) investigated the effects of various organic sulfur and phosphor compounds, including similar spiro-compounds, on the thermal behavior of nitrocellulose, suggesting potential applications in stabilizing polymers under thermal stress (Katoh et al., 2007).
2. Synthesis and Anticonvulsant Evaluation
The synthesis of spiro compounds as cyclic analogues of valproic acid, including structures related to 3-Oxo-1,8-dioxa-4,11-diaza-spiro compounds, has been explored by Scott et al. (1985). These analogues were synthesized to evaluate the role of the carboxylic acid group in valproic acid and showed anticonvulsant activity, highlighting potential applications in pharmaceutical research (Scott et al., 1985).
3. Potential in Organic Syntheses and Reactions
A study by Padwa et al. (2003) on the preparation and Diels-Alder reaction of similar spiro compounds underlines their significance in organic synthesis. The study demonstrates the potential of these compounds in creating complex organic structures, which could be crucial in developing new synthetic routes and methodologies (Padwa et al., 2003).
4. Applications in Medicinal Chemistry
The potential applications of related spiro compounds in medicinal chemistry are highlighted in the synthesis and evaluation of spirocyclic indoline lactone, as described by Hodges et al. (2004). This research explores the utility of these compounds in creating bioactive molecules, indicating their potential in drug discovery and development (Hodges et al., 2004).
5. Role in Cycloaddition Reactions
Spiro compounds similar to 3-Oxo-1,8-dioxa-4,11-diaza-spiro compounds are also involved in cycloaddition reactions. Research by Becker et al. (2008) on the unexpected formation of polycyclic oxygen-containing spiro-heterocycles emphasizes the unique reactivity of these compounds in forming complex and novel structures (Becker et al., 2008).
Properties
IUPAC Name |
tert-butyl 3-oxo-1,11-dioxa-4,8-diazaspiro[5.6]dodecane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-12(2,3)20-11(17)15-4-5-18-9-13(8-15)7-14-10(16)6-19-13/h4-9H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSIPIVRRSTJNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC2(C1)CNC(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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